1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE

Description

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is a water-soluble carbodiimide commonly used in organic synthesis. It is typically employed as a coupling agent for the formation of amide bonds between carboxylic acids and amines. This compound is particularly valued for its ability to form stable intermediates that facilitate the coupling process, making it a crucial reagent in peptide synthesis, protein crosslinking, and other biochemical applications .

Properties

InChI |

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSKWMRPXWHSPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

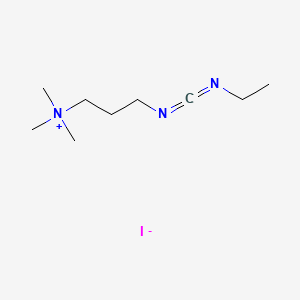

CCN=C=NCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945227 | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-40-3 | |

| Record name | 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22572-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U5123RNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Patent-Based Synthesis (CN104193654A)

The most cited method for synthesizing this compound involves a two-step process: (1) formation of the carbodiimide precursor and (2) quaternization with methyl iodide.

Step 1: Carbodiimide Precursor Synthesis

The precursor, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide, is synthesized via a coupling reaction between 3-dimethylaminopropylamine and ethyl isocyanate. Key conditions include:

-

Solvent: Anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.

-

Stoichiometry: 1:1 molar ratio of amine to isocyanate.

-

Reaction Time: 12–24 hours at room temperature.

The intermediate is isolated by filtration and washed with cold DCM to remove unreacted starting materials.

Step 2: Quaternization with Methyl Iodide

The carbodiimide precursor is reacted with methyl iodide in a polar aprotic solvent:

-

Solvent: Acetonitrile or acetone.

-

Temperature: 40–50°C for 6–8 hours.

-

Molar Ratio: 1:1.2 (carbodiimide:methyl iodide).

The product precipitates as a white crystalline solid, which is filtered and washed with diethyl ether.

Alternative Industrial-Scale Method

Sigma-Aldrich’s production protocol (reported in product specifications) optimizes yield and purity through controlled crystallization:

-

Reaction Scale: 10–100 kg batches.

-

Purification: Recrystallization from chloroform/ethyl acetate (1:3 v/v).

Purification and Characterization

Recrystallization Techniques

Purification is critical due to the compound’s hygroscopic nature. The methiodide is recrystallized using:

Analytical Data

-

Spectroscopic Properties:

Reaction Optimization and Kinetic Studies

Recent studies highlight the compound’s role in anhydride formation for transient hydrogels. Key findings include:

-

Adduct Formation with Pyridines: 4-Methoxypyridine forms a reversible adduct, slowing carbodiimide decomposition and extending anhydride lifetimes.

-

Hydrogel Crosslinking: Using 500 mM methiodide with 100 mM 4-methoxypyridine increases hydrogel lifetime by 43% compared to EDC hydrochloride.

Industrial Applications and Scale-Up

Chemical Reactions Analysis

Primary Reaction Mechanism

EDC methiodide facilitates amide bond formation through a two-step activation process:

-

Carboxyl Activation :

The carbodiimide reacts with a carboxylic acid (–COOH) to form an unstable O-acylisourea intermediate (Figure 1). This intermediate is highly electrophilic, enabling nucleophilic attack by amines. -

Amide Bond Formation :

The O-acylisourea intermediate reacts with a primary amine (–NH₂) to yield an amide bond and release a soluble urea byproduct (Figure 2).

Mechanistic Steps :

-

Proton transfer from the carboxylic acid to the carbodiimide nitrogen.

-

Formation of tetrahedral intermediates during bond rearrangement .

-

Stabilization of the active ester intermediate by the dimethylamino group, enhancing reaction efficiency.

Protein Crosslinking

The reagent enables covalent crosslinking between carboxyl-containing proteins (e.g., antibodies) and amine-functionalized surfaces or molecules:

| Application | Target Molecules | Outcome |

|---|---|---|

| Antibody-drug conjugates | Antibody + Cytotoxic drug | Targeted drug delivery |

| Enzyme immobilization | Enzyme + Polymer matrix | Stabilized biocatalysts |

Bioconjugation

EDC methiodide links biomolecules such as:

-

Fluorescent tags to antibodies for imaging.

Reaction Optimization Parameters

Critical factors influencing reaction efficiency:

Note : Addition of N-hydroxysuccinimide (NHS) stabilizes the O-acylisourea intermediate, increasing coupling yields by 30–50% .

Side Reactions and Limitations

-

Hydrolysis of O-Acylisourea :

Competing water-mediated hydrolysis regenerates the carboxylic acid, reducing coupling efficiency. Rates increase at pH >7 . -

Nonspecific Crosslinking :

Excess EDC methiodide may induce unwanted intra-/intermolecular bonds in proteins, altering functionality . -

Reactivity with Non-Target Groups :

Reacts weakly with hydroxyl (–OH) and sulfhydryl (–SH) groups, requiring careful stoichiometric control .

Comparative Reaction Efficiency

EDC methiodide outperforms other carbodiimides in aqueous systems due to its solubility and reduced cytotoxicity .

Storage and Stability

Scientific Research Applications

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE involves the formation of an O-acylisourea intermediate upon reaction with carboxyl groups. This intermediate is highly reactive and can readily react with primary amines to form stable amide bonds. The process involves the initial attack of the carboxyl group on the carbodiimide, followed by proton transfer and the formation of a tetrahedral intermediate. The primary amine then attacks the carbonyl carbon, leading to the collapse of the intermediate and the release of the isourea byproduct .

Comparison with Similar Compounds

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as coupling agents, this compound has the advantage of being water-soluble, which simplifies the purification process by allowing the urea byproduct to be easily washed away with dilute acid . This property makes it particularly suitable for applications in aqueous environments, unlike DCC and DIC, which are more commonly used in organic solvents .

Biological Activity

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC methiodide) is a carbodiimide compound widely used in biochemistry and molecular biology for its ability to facilitate the formation of amide bonds. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₉H₂₀IN₃

- Molecular Weight : 297.18 g/mol

- CAS Number : 22572-40-3

- Appearance : White to off-white crystalline powder

- Melting Point : 92–97 °C

EDC methiodide acts primarily as a coupling agent in peptide synthesis and other reactions requiring the formation of amide bonds. It activates carboxylic acids to form O-acylisourea intermediates, which can subsequently react with amines to yield amides. This reaction is particularly useful in aqueous environments where traditional coupling agents may fail due to solubility issues.

Biological Applications

- Peptide Synthesis : EDC methiodide is extensively used for synthesizing peptides and proteins by facilitating the coupling of amino acids. Its water solubility enhances its utility in biological systems, allowing for reactions under physiological conditions without the need for organic solvents .

- Crosslinking Reactions : The compound is also employed in crosslinking proteins and other biomolecules, which is crucial for studying protein interactions and structural biology .

- Modification of Biomolecules : EDC methiodide can modify carboxyl groups on proteins, enabling the attachment of various functional groups or labels, which is essential for biochemical assays and therapeutic applications .

Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, EDC methiodide was used alongside other coupling agents like DCC (dicyclohexylcarbodiimide). The results indicated that EDC provided higher yields and purity in peptide synthesis due to its superior solubility in aqueous environments, minimizing side reactions .

Study 2: Protein Crosslinking

A study published in Drug Delivery demonstrated the use of EDC methiodide for crosslinking low-density lipoproteins (LDL) with DNA. The modification significantly enhanced the DNA-binding capacity of LDL, demonstrating potential applications in targeted gene delivery systems .

Study 3: Chloroplast Protein Import

Research published in the Journal of Experimental Botany investigated the effects of amino acid-modifying reagents on chloroplast protein import. EDC methiodide was shown to facilitate the formation of early import intermediates, highlighting its role in plant biochemistry .

Safety and Handling

EDC methiodide is classified as a hazardous material. It poses risks such as skin irritation, respiratory issues, and eye damage upon exposure. Proper personal protective equipment (PPE) such as gloves, goggles, and masks should be used when handling this compound.

Q & A

Basic: What is the mechanistic role of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC methiodide) in carbodiimide-mediated amide bond formation?

EDC methiodide activates carboxyl groups by forming an unstable O-acylisourea intermediate, which reacts with primary amines to form amide bonds. This water-soluble carbodiimide is particularly effective in aqueous environments, as its methiodide salt enhances solubility compared to hydrochloride forms. For optimal results, pair it with N-hydroxysulfosuccinimide (sulfo-NHS) to stabilize the intermediate and reduce side reactions like hydrolysis .

Basic: How should researchers select solvents for EDC methiodide-based reactions?

EDC methiodide is highly water-soluble (>200 g/L), making aqueous buffers ideal for most applications. For organic-phase reactions, use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Avoid moisture-sensitive conditions unless stabilized by desiccants, as the compound is hygroscopic .

Advanced: How does EDC methiodide compare to EDC hydrochloride in crosslinking efficiency for protein modifications?

EDC methiodide’s enhanced solubility in water (vs. EDC hydrochloride) reduces precipitation risks in aqueous reactions, improving reproducibility in protein crosslinking. However, its higher molecular weight (191.7 g/mol for hydrochloride vs. methiodide’s 313.2 g/mol) may require molar adjustments. Validate efficiency via SDS-PAGE or mass spectrometry to confirm crosslink formation .

Advanced: What experimental parameters optimize zero-length crosslinking using EDC methiodide?

- pH : Maintain pH 4.5–6.0 to favor carboxyl activation.

- Temperature : Conduct reactions at 4°C to minimize hydrolysis.

- Molar Ratios : Use a 2:1 (EDC methiodide:carboxyl) ratio to account for hydrolysis losses.

- Quenching : Add β-mercaptoethanol or glycine post-reaction to terminate unreacted EDC .

Advanced: How can researchers mitigate side reactions (e.g., hydrolysis or N-acylurea formation) during EDC methiodide applications?

- Co-activators : Add sulfo-NHS (5–10 mM) to convert the O-acylisourea intermediate into a more stable NHS ester.

- Reaction Time : Limit activation to 15–30 minutes to reduce hydrolysis.

- Buffer Selection : Avoid phosphate buffers, which compete with amines for carboxyl binding .

Basic: What analytical methods confirm the purity and structural integrity of EDC methiodide?

- HPLC : Use a C18 column with UV detection at 214 nm to assess purity (≥98%).

- FT-IR : Confirm carbodiimide peaks at 2110–2140 cm⁻¹ (C=N stretching).

- NMR : ¹H NMR (D₂O) should show signals at δ 3.1–3.4 ppm (dimethylaminopropyl chain) and δ 1.2–1.5 ppm (ethyl group) .

Advanced: How does EDC methiodide stability vary under different storage conditions?

Store desiccated at –20°C to prevent moisture absorption and degradation. In solution, it hydrolyzes rapidly (t₁/₂ ~1 hour at pH 7.0, 25°C). For long-term storage in organic solvents (e.g., DMF), add molecular sieves .

Advanced: What spectroscopic or chromatographic methods quantify EDC methiodide in reaction mixtures?

- UV-Vis : Monitor hydrolysis byproduct (thiourea) at 250–280 nm.

- Fluorometry : Derivatize with fluorescamine to quantify unreacted amines post-coupling.

- LC-MS : Track EDC methiodide depletion using a hydrophilic interaction liquid chromatography (HILIC) column .

Basic: What role does EDC methiodide play in immobilizing biomolecules (e.g., antibodies) on solid supports?

It couples carboxylated surfaces (e.g., carboxymethyl dextran) to amine-containing biomolecules. Protocol:

Activate surface carboxyls with EDC methiodide (10 mM) and sulfo-NHS (5 mM) in MES buffer (pH 5.0).

Incubate with biomolecule (1–2 hours, RT).

Block residual sites with ethanolamine .

Advanced: How can EDC methiodide be used synergistically with NHS esters for stable bioconjugates?

EDC methiodide activates carboxyls to form NHS esters in situ, which react efficiently with lysine residues. For pH-sensitive applications (e.g., targeting histidine), substitute sulfo-NHS with imidazole (10 mM) to accelerate coupling at neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.